molecular formula C24H26N8O4S B12658001 Bis(4-(phenylazo)benzene-1,3-diamine) sulphate CAS No. 84196-22-5

Bis(4-(phenylazo)benzene-1,3-diamine) sulphate

Cat. No.: B12658001
CAS No.: 84196-22-5
M. Wt: 522.6 g/mol
InChI Key: RFJSYECVGBBDGY-UHFFFAOYSA-N
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Description

Bis[4-(phenylazo)benzene-1,3-diamine] sulphate (CAS: 84196-22-5; EINECS: 282-432-1) is a diazo compound synthesized by sulfonation of 4-(phenylazo)benzene-1,3-diamine. It belongs to the chrysoidine family, historically used as a dye in textiles and industrial applications. Structurally, it consists of two 4-(phenylazo)benzene-1,3-diamine moieties linked via a sulphate counterion .

Under EU Regulation (EC) No 1272/2008, it is classified as hazardous, with mutagenicity (Category 3), skin irritation, and aquatic toxicity (Categories 1 for acute/chronic) . Its presence in consumer products like diapers has led to inclusion in banned substance lists due to toxicity concerns .

Properties

CAS No.

84196-22-5

Molecular Formula

C24H26N8O4S

Molecular Weight

522.6 g/mol

IUPAC Name

4-phenyldiazenylbenzene-1,3-diamine;sulfuric acid

InChI

InChI=1S/2C12H12N4.H2O4S/c2*13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-5(2,3)4/h2*1-8H,13-14H2;(H2,1,2,3,4)

InChI Key

RFJSYECVGBBDGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(phenylazo)benzene-1,3-diamine) sulphate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 1,3-diaminobenzene. The reaction is carried out under acidic conditions to ensure the formation of the azo compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(4-(phenylazo)benzene-1,3-diamine) sulphate is used as a dye and pigment in various chemical processes. It is also employed in the synthesis of other complex organic compounds .

Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope .

Industry: Industrially, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

The mechanism of action of Bis(4-(phenylazo)benzene-1,3-diamine) sulphate involves its ability to form stable azo bonds. These bonds are responsible for the compound’s vibrant color and its ability to interact with various substrates. The molecular targets and pathways involved include interactions with cellular components, leading to staining and visualization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Counterion Variations

Key analogues include:

Compound Name CAS EINECS Molecular Formula Key Properties
Bis[4-(phenylazo)benzene-1,3-diamine] sulphate 84196-22-5 282-432-1 C₂₄H₂₂N₁₀O₄S High aquatic toxicity; mutagenic
4-(phenylazo)benzene-1,3-diamine acetate 79234-33-6 279-116-0 C₁₄H₁₆N₄O₂ Water solubility: 238 g/L; logP: 1.11
Dodecylbenzenesulfonic acid, compound with 4-(phenylazo)benzene-1,3-diamine (1:1) 63681-54-9 264-409-8 C₂₄H₃₂N₄O₃S Lipophilic (logP >3); carcinogenic (Category 2)
Chrysoidine dihydrochloride 83968-67-6 281-549-5 C₁₂H₁₄Cl₂N₄ High solubility in polar solvents; acute toxicity (Category 4)
Key Observations:
  • Solubility : Acetate derivatives exhibit higher water solubility (238 g/L) compared to the sulphate, which may precipitate in aqueous systems .
  • Lipophilicity : Dodecylbenzenesulfonate derivatives show increased lipophilicity (logP >3), enhancing membrane permeability but raising bioaccumulation risks .
  • Toxicity Profile: Sulphate and dodecylbenzenesulfonate analogues have stricter regulatory restrictions due to mutagenicity and carcinogenicity .

Regulatory Status

Compound EU Hazard Classifications Regulatory Restrictions
Bis[4-(phenylazo)benzene-1,3-diamine] sulphate Mutagenicity (Cat. 3), Aquatic Toxicity (Cat. 1) Banned in diapers
4-(phenylazo)benzene-1,3-diamine acetate Skin sensitization (Cat. 1) Restricted in consumer products
Dodecylbenzenesulfonate derivative Carcinogenicity (Cat. 2), Acute Toxicity (Cat. 4) Prohibited under REACH

Biological Activity

Bis(4-(phenylazo)benzene-1,3-diamine) sulphate, also known as a type of azo dye, has garnered attention for its diverse biological activities. This compound is primarily utilized in various industrial applications, including textiles and biological staining. However, its potential health impacts and biological interactions warrant a detailed examination.

Chemical Structure

The compound is characterized by its azo linkage, which consists of two phenyl groups connected by a diazenyl (-N=N-) group. This structure is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Certain azo compounds have demonstrated antibacterial activity against various pathogens.
  • Cytotoxic Effects : Some studies suggest that azo dyes can induce cytotoxicity in cancer cell lines.
  • Genotoxicity : Azo dyes are often evaluated for their potential genotoxic effects due to their ability to form reactive metabolites.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of azo compounds. For instance, this compound has shown effectiveness against specific bacterial strains.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliMinimal effect
Candida albicansInactive

The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Azo compounds have been under scrutiny for their cytotoxic effects on cancer cells. In vitro studies suggest that this compound can induce apoptosis in certain cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In a controlled experiment, the compound was tested on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)22.8
A549 (lung cancer)18.5

These results indicate significant cytotoxicity, particularly in cervical and lung cancer cells, suggesting potential for therapeutic applications.

Genotoxicity Assessment

Genotoxic effects of this compound have been evaluated using standard assays such as the Ames test and micronucleus assay. Results indicate that:

  • The compound exhibits mutagenic properties in certain strains of Salmonella.
  • Micronucleus formation was observed in exposed mammalian cells, indicating potential for chromosomal damage.

Safety and Regulatory Considerations

Given the potential health risks associated with azo dyes, regulatory bodies have established guidelines for their use. The International Agency for Research on Cancer (IARC) classifies certain azo dyes as possible human carcinogens based on their chemical structure and metabolic activation pathways .

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